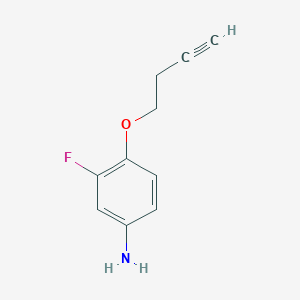
4-(But-3-yn-1-yloxy)-3-fluoroaniline
Übersicht
Beschreibung
The compound “4-(But-3-yn-1-yloxy)-3-fluoroaniline” seems to be a complex organic molecule. It likely contains an aniline group (a benzene ring with an attached amino group), a fluoro group (indicating the presence of a fluorine atom), and a but-3-yn-1-yloxy group (indicating the presence of a butyne, a type of alkyne, attached through an oxygen atom) .
Synthesis Analysis
While specific synthesis methods for “4-(But-3-yn-1-yloxy)-3-fluoroaniline” were not found, there are related compounds that have been synthesized. For instance, the synthesis of a clickable, photoreactive amino acid p - (4- (but-3-yn-1-yl)benzoyl)- L -phenylalanine (Abpa) was reported. It was synthesized from 3- (4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
4-(But-3-yn-1-yloxy)-3-fluoroaniline and its derivatives have been explored in various scientific research contexts, particularly in the synthesis of bioactive compounds. For instance, Wang et al. (2000) investigated the synthesis of 4-[1-(2-deoxy-β-D-ribofuranosyl)]-derivatives of 5-fluoroaniline for potential use as anticancer and anti-HIV agents, although the compounds showed inactivity in these applications (Wang et al., 2000). Similarly, Caballero et al. (2011) conducted docking and QSAR studies on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors, showing the potential of these compounds in cancer therapy (Caballero et al., 2011).
Metabolism and Bioactivation
The metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, have been studied to understand their biotransformation pathways. Rietjens and Vervoort (1991) focused on the bioactivation of 4-fluorinated anilines to reactive benzoquinoneimines as primary reaction products, highlighting the metabolic pathways of these compounds (Rietjens & Vervoort, 1991).
Environmental and Toxicological Studies
Environmental and toxicological impacts of fluoroanilines, including derivatives of 4-(But-3-yn-1-yloxy)-3-fluoroaniline, have been assessed. Bundy et al. (2002) utilized NMR spectroscopy to identify new endogenous biomarkers in earthworms exposed to 4-fluoroaniline, contributing to our understanding of xenobiotic toxicity (Bundy et al., 2002).
Degradation and Bioremediation
Zhao et al. (2019) explored the degradation of 3-fluoroaniline by Rhizobium sp. JF-3, demonstrating the potential of certain bacteria in bioremediation of fluoroanilines, which could be relevant for environmental cleanup efforts (Zhao et al., 2019).
Medicinal Chemistry and Drug Design
In medicinal chemistry, fluoroanilines have been utilized in the synthesis of compounds with potential therapeutic applications. Testa et al. (2018) synthesized 3-fluoro-4-hydroxyprolines and evaluated their molecular properties, contributing to drug design and discovery (Testa et al., 2018).
Eigenschaften
IUPAC Name |
4-but-3-ynoxy-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h1,4-5,7H,3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUJNBQIVSFZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-yn-1-yloxy)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



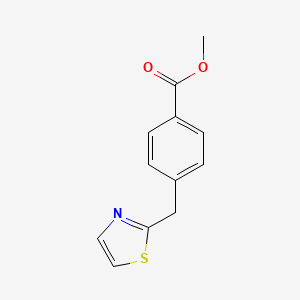
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
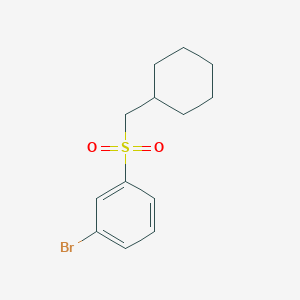
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)
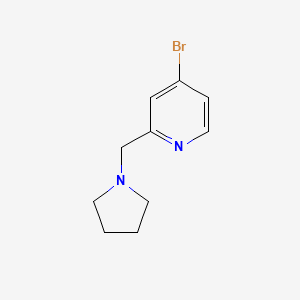
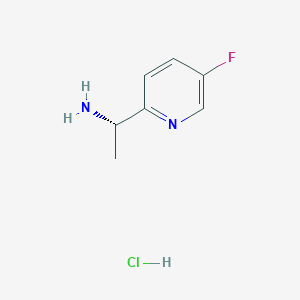
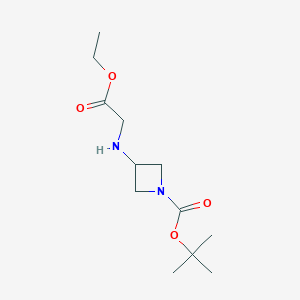
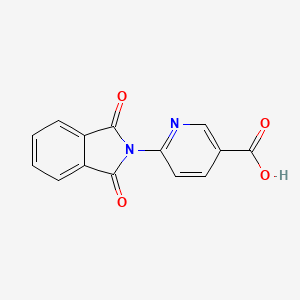
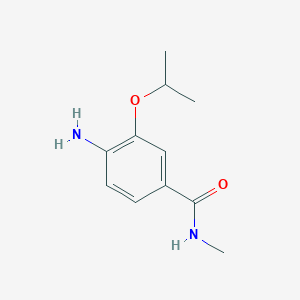
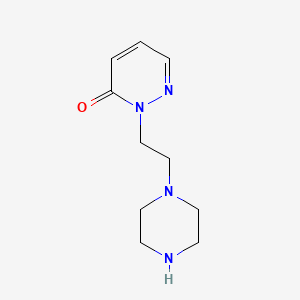
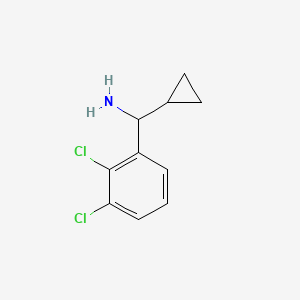
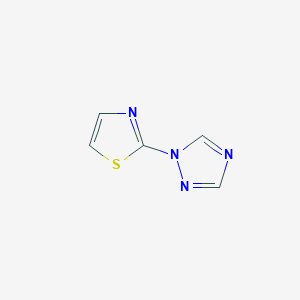
amine](/img/structure/B1401097.png)
amine](/img/structure/B1401098.png)